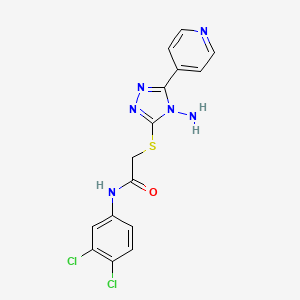

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the pyridine ring can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

Substitution: Sodium methoxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. In the context of neuroprotection, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through the binding of the compound to the alpha-synuclein protein, preventing its misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Similar structure but with an ethyl ester group instead of the dichlorophenyl group.

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group and the acetamide linkage.

Uniqueness

The presence of the dichlorophenyl group and the acetamide linkage in 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide imparts unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a promising candidate for various applications .

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its neuroprotective effects, antiproliferative properties, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C14H13Cl2N5S

- Molecular Weight : 358.25 g/mol

- CAS Number : Not specified.

The core structure is characterized by a triazole ring linked to a pyridine moiety and a dichlorophenylacetamide group, contributing to its biological activity.

1. Neuroprotective Effects

Recent studies have identified that derivatives of the triazole family exhibit significant neuroprotective properties. For instance, a closely related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate , was shown to inhibit alpha-synuclein aggregation, which is critical in the pathogenesis of Parkinson's disease (PD) . The mechanism involves preventing the fibrillization of alpha-synuclein, thereby protecting dopaminergic neurons from degeneration.

Key Findings :

- The compound demonstrated a reduction in bradykinesia in MPTP-induced models of PD.

- It reduced alpha-synuclein aggregation by up to 44% in vitro using ThT binding assays .

2. Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been widely studied. Research indicates that compounds containing the triazole ring can exhibit significant activity against various cancer cell lines. For example, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Breast Cancer (MCF7) | 15.0 |

| Compound B | Colon Cancer (HCT116) | 6.2 |

| Compound C | Lung Cancer (A549) | 12.5 |

These findings suggest that the presence of the triazole moiety is crucial for enhancing antiproliferative activity through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR) .

3. Antimicrobial Properties

Triazole derivatives are also known for their antimicrobial activities. The compound under discussion has shown potential against various microbial strains. Studies have highlighted the ability of similar triazole compounds to inhibit fungal pathogens effectively .

Case Study: Neuroprotective Agent Development

A study aimed at optimizing neuroprotective agents based on the triazole scaffold found that modifications to the pyridinyl group significantly enhanced neuroprotective efficacy. The synthesized compounds were screened for their ability to inhibit alpha-synuclein aggregation and showed varying degrees of effectiveness .

Case Study: Anticancer Activity

In another study focusing on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that specific substitutions on the triazole ring could lead to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6OS/c16-11-2-1-10(7-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEIZVUOHPDUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.